molecular formula C36H30Cl2O6P2Pt B1432743 cis-Dichlorobis(triphenylphosphite)platinum(II) CAS No. 30053-58-8

cis-Dichlorobis(triphenylphosphite)platinum(II)

Cat. No. B1432743
CAS RN: 30053-58-8
M. Wt: 886.6 g/mol
InChI Key: AVTQKSXHYXAVTI-UHFFFAOYSA-L
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Description

Cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily used as a reagent for the synthesis of other platinum molecules and in platinum plating . It is also used in hydrosilylation, wax oil catalytic cracking, and as a platinum catalyst .


Synthesis Analysis

The cis isomer is prepared by heating solutions of platinum (II) chlorides with triphenylphosphine . For example, starting from potassium tetrachloroplatinate: K2PtCl4 + 2 PPh3 → cis-Pt(PPh3)2Cl2 + 2 KCl .


Molecular Structure Analysis

The molecular formula of cis-Dichlorobis(triphenylphosphine)platinum(II) is C36H30Cl2P2Pt . The Pt-Cl1 and Pt-Cl2 distances are 2.3390(10) Å and 2.3256 Å, which are longer than Pt-P1 and Pt-P2 with 2.1985(12) Å and 2.1998(10) Å respectively . These data suggest a distorted square planar geometry for this complex with two chlorine ligands in a cis configuration .


Chemical Reactions Analysis

Cis-Dichlorobis(triphenylphosphine)platinum(II) is used in various chemical reactions. It is a catalyst for the preparation of soluble polymers of monosubstituted acetylenes with quaternary ammonium pendant groups, alkynylation and hydrogenation reactions, and hetero-Diels-Alder/ring-opening reactions .


Physical And Chemical Properties Analysis

The melting point of cis-Dichlorobis(triphenylphosphine)platinum(II) is greater than or equal to 300 °C . The molecular weight is 790.56 .

Scientific Research Applications

Crystal and Molecular Structure Analysis The single crystal structure of cis-dichlorobis(triphenylphosphite)platinum(II) has been determined, highlighting its unique orthorhombic space group and distorted square planar geometry. This complex features distinct bond lengths and angles, suggesting its potential application in crystallography and molecular structure studies (Sabounchei & Naghipour, 2001).

Catalytic Applications This compound serves as an effective catalyst for the carbonylations of organic iodides, leading to the production of corresponding aldehydes and esters. This suggests its significant role in synthetic organic chemistry, particularly in the formation of complex organic molecules (Takeuchi, Tsuji, & Watanabe, 1986).

Spectroscopic Investigations Substituted variants of cis-dichlorobis(triphenylphosphan)platinum(II) have been synthesized and studied spectroscopically. These studies provide valuable insights into the distinction between cis- and trans-configurations at platinum, which can be crucial for understanding the reactivity and properties of such complexes in various applications (Brune et al., 1984).

Photochemical Isomerization The compound has been involved in the synthesis of trans-platinum(II) complexes through photochemical isomerization. This process is particularly significant for obtaining isomers that are challenging to synthesize through other methods, suggesting applications in materials science and photochemistry (Mastin & Haake, 1970).

Safety And Hazards

When handling cis-Dichlorobis(triphenylphosphine)platinum(II), it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

dichloroplatinum;triphenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15O3P.2ClH.Pt/c2*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTQKSXHYXAVTI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2O6P2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Dichlorobis(triphenylphosphite)platinum(II)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SJ Sabounchei, A Naghipour - Molecules, 2001 - mdpi.com
The single crystal structure of cis-dichlorobis(triphenyphosphite) platinum(II), [PtCl 2 (P(OPh) 3 ) 2 ] has been determined. This complex crystallises in the orthorhombic space group, P2 …
Number of citations: 0 www.mdpi.com
HM Colquhoun, DJ Thompson, MV Twigg… - … : Direct Synthesis of …, 1991 - Springer
Most of the transition metal species discussed in this book are used only in catalytic quantities rather than as stoichiometric reagents. Although the catalyst precursor that is added to the …
Number of citations: 0 link.springer.com
Y Atoini, EA Prasetyanto, P Chen… - Supramolecular …, 2017 - Taylor & Francis
We report the preparation and characterisation of new emissive materials based on the insertion of platinum(II) and iridium(III) complexes inside the Al(OH)(bipyridine dicarboxylate) …
Number of citations: 0 www.tandfonline.com
M Melník, P Mikuš - Reviews in Inorganic Chemistry, 2015 - degruyter.com
In this review, 260 monomeric Pt(II) complexes are summarized and analyzed in which the inner coordination sphere is built up by a pair of organomonophosphines and two chlorine …
Number of citations: 0 www.degruyter.com
MG Constantino, V Lacerda Jr, V Aragão - Molecules, 2001 - mdpi.com
Epoxide ring opening is a frequently required transformation in Organic Synthesis. In this paper we describe the application of NbCl 5 for this purpose using three different substrates. …
Number of citations: 0 www.mdpi.com
P Kowalski, T Kowalska, MJ Mokrosz, AJ Bojarski… - Molecules, 2001 - mdpi.com
The synthesis of a series of new n-propyl and n-butyl chain containing 1-aryl-piperazine derivatives of quinazolidin-4(3H)-one (7) 2-phenyl-2,3-dihydrophthalazine-1,4-dione (8) and 1-…
Number of citations: 0 www.mdpi.com

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